MOCVD Film Crystallographic Texture: Orientation Control Comparison
In a direct head-to-head MOCVD study using oxygen carrier gas, Mg(acac)₂ and Mg(tmhd)₂ produced MgO films with distinctly different preferred crystallographic orientations on c-plane sapphire substrates at deposition temperatures above 500 °C. When Mg(acac)₂ was employed as the precursor, the MgO film exhibited dominant [110] and [100] orientation with relatively suppressed [111] texture. In contrast, films grown with Mg(tmhd)₂ under equivalent conditions on Si(100) at 600 °C and on c-plane sapphire at 500 °C were strongly and selectively oriented in the [111] direction. This precursor-dependent orientation control is critical for applications requiring specific MgO crystallographic planes, such as buffer layers for perovskite superconductors and ferroelectric heterostructures [1].
| Evidence Dimension | Preferred crystallographic orientation of MgO films grown by MOCVD |
|---|---|
| Target Compound Data | Dominant [110] and [100] orientation; suppressed [111] on c-plane sapphire above 500 °C |
| Comparator Or Baseline | Mg(tmhd)₂: highly oriented [111] on Si(100) at 600 °C and on c-plane sapphire at 500 °C |
| Quantified Difference | Qualitative orientation switch: [110]/[100]-dominant (Mg(acac)₂) vs. [111]-dominant (Mg(tmhd)₂). Film grown at 350 °C on Si(100) with Mg(tmhd)₂ and annealed at 520 °C showed no preferred orientation. |
| Conditions | MOCVD; Si(100) and c-plane sapphire substrates; oxygen carrier gas; deposition temperature 350–600 °C; single molecular precursors Mg(acac)₂ and Mg(tmhd)₂ |
Why This Matters
For end-users requiring [100]-oriented MgO buffer layers (e.g., high-Tc superconductor templates, ferroelectric heterostructures), Mg(acac)₂ is the empirically validated precursor choice over Mg(tmhd)₂, which yields undesired [111] texture under identical process windows.
- [1] Koh, W.; Kim, Y.; Yu, K.-S. Growth of Magnesium Oxide Thin Films Using Single Molecular Precursors by Metal–Organic Chemical Vapor Deposition. Thin Solid Films 1999, 341 (1–2), 63–67. DOI: 10.1016/S0040-6090(98)01524-7. View Source
